4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an acetyl group, a benzyl group, a hydroxy group, and a nitrophenyl group attached to a dihydropyrrolone ring. It is often used in research due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
3-acetyl-1-benzyl-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-12(22)16-17(14-7-9-15(10-8-14)21(25)26)20(19(24)18(16)23)11-13-5-3-2-4-6-13/h2-10,17,23H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVABRGGXJQQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolone Ring: The initial step involves the cyclization of appropriate precursors to form the dihydropyrrolone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the acetyl, benzyl, hydroxy, and nitrophenyl groups. These steps may include acylation, alkylation, and nitration reactions, often using reagents such as acetic anhydride, benzyl chloride, and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the nitro group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-1-benzyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a methyl group instead of a nitro group.
4-acetyl-1-benzyl-3-hydroxy-5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a chloro group instead of a nitro group.
4-acetyl-1-benzyl-3-hydroxy-5-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a fluoro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one imparts unique chemical and biological properties The nitro group can participate in various redox reactions, making the compound useful in different chemical transformations and biological studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
